molecular formula C21H19N7O2S B3237903 N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1396768-01-6

N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B3237903
CAS No.: 1396768-01-6
M. Wt: 433.5
InChI Key: OWOQXGDSKWAUDM-UHFFFAOYSA-N
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Description

The compound N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide is a benzothiazole-derived molecule featuring a unique structural architecture:

  • A benzo[d]thiazole-2-carboxamide core, known for its role in modulating receptor binding and pharmacokinetic properties.
  • A cyclopentylcarbamoyl moiety, which may influence steric interactions and receptor selectivity.

Properties

IUPAC Name

N-[4-[5-(cyclopentylcarbamoyl)tetrazol-2-yl]phenyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N7O2S/c29-19(22-13-5-1-2-6-13)18-25-27-28(26-18)15-11-9-14(10-12-15)23-20(30)21-24-16-7-3-4-8-17(16)31-21/h3-4,7-13H,1-2,5-6H2,(H,22,29)(H,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOQXGDSKWAUDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=NN(N=N2)C3=CC=C(C=C3)NC(=O)C4=NC5=CC=CC=C5S4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the tetrazole ring and the cyclopentylcarbamoyl group. Key steps include:

    Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the tetrazole ring: This step often involves the reaction of an aromatic nitrile with sodium azide under acidic conditions to form the tetrazole ring.

    Attachment of the cyclopentylcarbamoyl group: This is typically done through the reaction of the tetrazole derivative with cyclopentyl isocyanate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the benzo[d]thiazole and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Tetrazole vs. Alkoxy Linkers : The target compound’s tetrazole ring replaces the alkoxy linkers seen in analogs like 3t and 3j. Tetrazoles are bioisosteres of carboxylic acids, improving metabolic stability and membrane permeability .
  • Cyclopentylcarbamoyl vs. Cyclic Amines: The cyclopentylcarbamoyl group may offer a balance between steric bulk (compared to cycloheptyl in 3k) and conformational flexibility (vs.
  • Synthetic Challenges : Introducing tetrazole rings (as in the target compound) often requires multi-step syntheses, which may explain lower yields in structurally complex analogs (e.g., 3m at 20.5%) .
Implications for the Target Compound:
  • The tetrazole moiety in the target compound may mimic the H3R-binding interactions observed in 3t, which uses a cyclopentylamino linker for high H3R affinity (Ki = 12 nM) .
  • Bulky substituents (e.g., naphthyl in compound 14) often reduce H3R/H4R affinity but enhance lipophilicity, suggesting the target compound’s phenyl-tetrazole group could optimize both receptor engagement and solubility .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability : Tetrazole-containing compounds (like the target) resist esterase-mediated hydrolysis compared to ester-linked analogs (e.g., 3j) .
  • LogP and Solubility : The cyclopentylcarbamoyl group may lower LogP relative to naphthyl-substituted analogs (e.g., compound 14), improving aqueous solubility .

Biological Activity

N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

The compound exhibits a unique structure characterized by the presence of a benzo[d]thiazole moiety, a tetrazole ring, and a cyclopentylcarbamoyl group. The molecular formula is C19_{19}H20_{20}N4_{4}O1_{1}S, with a molecular weight of approximately 356.46 g/mol.

Antimicrobial Activity

Research indicates that derivatives of benzo[d]thiazole, including the compound , exhibit notable antimicrobial properties. A study evaluating various benzothiazole derivatives found that certain compounds demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In vitro tests have shown that related compounds possess antifungal effects against pathogens like Candida albicans and Aspergillus fumigatus. For instance, compounds similar in structure to this compound exhibited minimum inhibitory concentration (MIC) values ranging from 0.03 to 0.5 μg/mL against Candida albicans .

Anti-inflammatory and Analgesic Effects

The compound has also been investigated for its potential anti-inflammatory and analgesic properties. Studies have reported that benzothiazole derivatives can inhibit soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in pain pathways . This dual inhibition could lead to enhanced therapeutic effects in pain management.

Case Study 1: Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of various benzothiazole derivatives, including the target compound. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against E. faecalis, showcasing its potential as an antimicrobial agent .

CompoundMIC (μg/mL)Target Pathogen
This compound32E. faecalis
Related Benzothiazole Derivative2Staphylococcus saprophyticus

Case Study 2: Anti-inflammatory Properties

In an animal model, the compound's ability to reduce inflammation was assessed through its effect on paw edema induced by carrageenan. The results indicated a significant reduction in edema, suggesting effective anti-inflammatory activity .

Structure-Activity Relationship (SAR)

The biological evaluation of benzothiazole derivatives has revealed critical insights into their structure-activity relationships (SAR). Modifications in the substituents on the benzothiazole ring significantly influence their biological activities, particularly in enhancing antimicrobial potency and reducing cytotoxicity .

Pharmacokinetics

Pharmacokinetic studies have shown that certain derivatives possess favorable absorption and distribution characteristics, making them suitable candidates for further development in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide?

  • Methodology : The synthesis typically involves sequential coupling reactions.

Tetrazole Ring Formation : Use sodium azide (NaN₃) and copper iodide (CuI) under reflux conditions to introduce the tetrazole moiety, as demonstrated in analogous tetrazole-thiazole hybrids .

Amidation Steps : Employ carbodiimide coupling agents (e.g., EDC/HOBt) for cyclopentylcarbamoyl and benzothiazole-carboxamide bond formation, ensuring nitrogen atmosphere to prevent oxidation .

Purification : Final products are purified via column chromatography and recrystallization, with HPLC analysis (≥98% purity) to confirm structural integrity .

Q. How is the structural characterization of this compound validated?

  • Methodology :

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra confirm proton environments and carbon frameworks, with shifts aligned to expected substituents (e.g., cyclopentyl CH₂ at δ 1.5–2.0 ppm, tetrazole C=O at δ 165–170 ppm) .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) match theoretical molecular weights (e.g., m/z ~480–500 for similar derivatives) .
  • HPLC : Retention times and peak symmetry (>98% purity) ensure minimal impurities .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

  • Methodology :

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energetically favorable pathways .
  • Solvent/Catalyst Screening : Molecular dynamics (MD) simulations predict solvent effects (e.g., DMF vs. THF) and catalyst efficiency (e.g., CuI vs. Pd catalysts) to reduce trial-and-error experimentation .
  • Machine Learning : Train models on existing reaction data (e.g., yields from ) to predict optimal conditions for novel derivatives .

Q. How should researchers address low yields in amidation or cyclization steps?

  • Methodology :

  • Kinetic Analysis : Monitor reaction progress via TLC or in situ IR to identify incomplete steps. Adjust stoichiometry (e.g., excess carbodiimide) or temperature .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., hydrolyzed intermediates) and optimize protecting groups or reaction pH .
  • Catalyst Optimization : Replace CuI with Pd(OAc)₂ for higher selectivity in tetrazole formation, as seen in related aryl-tetrazole syntheses .

Q. What strategies are effective for analyzing biological activity while avoiding off-target effects?

  • Methodology :

  • Targeted Assay Design : Use enzyme-linked assays (e.g., COX inhibition in ) to evaluate specificity for desired targets (e.g., kinases, proteases).
  • Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes to active sites, guided by similar thiazole-carboxamide scaffolds .
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to assess CYP450-mediated degradation, refining substituents (e.g., fluorination) for improved stability .

Q. How can contradictory spectral or biological data be resolved?

  • Methodology :

  • Spectral Replication : Repeat NMR/MS under standardized conditions (deuterated solvents, calibrated instruments) to rule out experimental error .
  • Crystallography : If available, obtain single-crystal X-ray data to resolve ambiguities in regiochemistry (e.g., tetrazole vs. thiadiazole isomers) .
  • Biological Triangulation : Cross-validate activity across multiple assays (e.g., enzymatic inhibition, cell viability) to distinguish true activity from artifacts .

Methodological Tables

Table 1 : Key Synthetic Parameters for Tetrazole-Thiazole Hybrids

StepReagents/ConditionsYield RangePurity (HPLC)Reference
Tetrazole FormationNaN₃, CuI, DMF, 80°C, 12h50–75%≥98%
AmidationEDC/HOBt, DCM, RT, 24h60–85%≥97%
PurificationSilica gel chromatography (EtOAc/Hexane)≥99%

Table 2 : Troubleshooting Low-Yield Reactions

IssueDiagnostic ToolSolutionReference
Incomplete cyclizationTLC, IR monitoringIncrease reaction time to 48h
Hydrolysis byproductsLC-MSUse anhydrous solvents, inert atmosphere
Catalyst deactivationICP-MS (metal analysis)Switch to Pd-based catalysts

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-(5-(cyclopentylcarbamoyl)-2H-tetrazol-2-yl)phenyl)benzo[d]thiazole-2-carboxamide

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